N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
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Description
“N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .
Synthesis Analysis
The synthesis of this compound and related compounds involves the combination of replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring . More detailed synthesis procedures can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyridine scaffold being a key feature . This scaffold is underexploited among the heme binding moieties . More detailed structural analysis can be found in the referenced papers .
Scientific Research Applications
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo
- Summary of Application : This research focuses on the synthesis of 1,2,4-triazolo pyridines from enaminonitriles under microwave conditions . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
- Methods of Application : This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
- Results or Outcomes : The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Synthetic and Medicinal Facets of 1,2,4-Triazolo
- Summary of Application : This review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities .
- Methods of Application : The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .
- Results or Outcomes : The compounds have shown profound importance in drug design, discovery, and development .
Cytotoxic Activity of Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) Derivatives
- Summary of Application : This research focuses on the cytotoxic activity of synthesized molecules against breast cancer cell lines .
- Results or Outcomes : The synthesized molecules showed cytotoxic activity against breast cancer cell lines .
Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates
properties
IUPAC Name |
N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-13-10-17-5-1-2-6-20(17)29-23)28-19-11-8-18(9-12-19)21-14-15-24-30-31-25(33(24)32-21)22-7-3-4-16-27-22/h1-16H,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZXNLTCDNUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide |
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